molecular formula C23H20ClN5O3S B2386781 2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide CAS No. 893920-50-8

2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide

Cat. No.: B2386781
CAS No.: 893920-50-8
M. Wt: 481.96
InChI Key: NKDUVJGPCWQWCA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . Pyrimidines and their derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is an integral part of DNA and RNA and imparts diverse pharmacological properties . The 13C NMR spectra of similar compounds showed the coupling between the fluorine atoms and the carbons (C2–C6) of the aryl rings .


Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with similar structural motifs, such as pyrimidine derivatives, are frequently synthesized and evaluated for their potential biological activities. For example, pyrimidinone and thiazolopyrimidine derivatives have been explored for their antimicrobial and antifungal properties. Such compounds are synthesized through various chemical reactions and their structures confirmed using spectroscopic methods. The biological evaluation often reveals significant inhibitory action against a variety of microbial strains, suggesting the potential of these compounds in developing new antimicrobial agents (Hossan et al., 2012).

Antiproliferative Properties

Research into pyrimidinone derivatives also extends into the evaluation of their antiproliferative effects, particularly against cancer cell lines. Studies on new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives have shown that these compounds exhibit structural, concentration, and time-dependent antiproliferative activity. This suggests their potential utility in cancer therapy, highlighting the importance of structural modifications in enhancing biological activity (Atapour-Mashhad et al., 2017).

Antioxidant and Anti-inflammatory Applications

The exploration of pyrimidine derivatives for their antioxidant and anti-inflammatory potential is another significant area of research. For instance, pyrimidine-azitidinone analogues have been synthesized and tested for their in vitro antimicrobial, antitubercular, and antioxidant activities. These studies provide insights into designing and synthesizing bioactive compounds with enhanced antibacterial, antitubercular, and antioxidant properties, contributing to the development of new therapeutic agents (Chandrashekaraiah et al., 2014).

Optical and Electronic Properties

Beyond biological applications, pyrimidine derivatives have been investigated for their optical and electronic properties, relevant in materials science and electronics. The study of thiopyrimidine derivatives for nonlinear optics (NLO) and electronic applications exemplifies this research direction. Such studies involve detailed theoretical and experimental analysis of structural parameters, electronic configurations, and NLO properties, underscoring the multifaceted utility of pyrimidine-based compounds in high-tech applications (Hussain et al., 2020).

Properties

IUPAC Name

2-[7-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3S/c1-27(16-10-5-4-6-11-16)17(30)13-33-21-18-20(28(2)23(32)29(3)22(18)31)25-19(26-21)14-8-7-9-15(24)12-14/h4-12H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDUVJGPCWQWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)Cl)SCC(=O)N(C)C4=CC=CC=C4)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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